molecular formula C11H12O2S B6256883 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid CAS No. 34118-94-0

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid

Cat. No.: B6256883
CAS No.: 34118-94-0
M. Wt: 208.28 g/mol
InChI Key: JGAJZLHGTFUIAA-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid (CAS: 1542649-71-7) is a bicyclic sulfur-containing carboxylic acid with a molecular formula of C₁₀H₇FO₂S and a molecular weight of 210.23 g/mol . The compound features a partially saturated benzothiopyran core fused with an acetic acid moiety. Its structure combines aromaticity (from the benzene ring) with the conformational flexibility of the dihydro-thiopyran ring, making it a unique scaffold in medicinal chemistry and materials science.

This compound is cataloged as a building block for drug discovery, often used to synthesize derivatives targeting enzymes or receptors where sulfur-containing heterocycles play a critical role .

Properties

CAS No.

34118-94-0

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-6-yl)acetic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13)

InChI Key

JGAJZLHGTFUIAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)SC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol or thioether derivatives

    Substitution: Halogenated benzothiopyran derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of benzothiopyran compounds exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. For instance:

  • Anti-inflammatory Activity : Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Case Study: Analgesic Effects
In a study examining the analgesic properties of benzothiopyran derivatives, 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid was tested in animal models. Results indicated a significant reduction in pain response compared to controls, highlighting its potential as a therapeutic agent for pain management .

Agricultural Applications

Pesticidal Properties
Compounds with the benzothiopyran structure have been investigated for their pesticidal properties. Research has shown that certain derivatives can effectively control pests while being less harmful to beneficial insects. This duality makes them attractive candidates for sustainable agricultural practices.

Case Study: Insecticidal Activity
A field study evaluated the insecticidal efficacy of this compound against common agricultural pests. The results demonstrated a notable reduction in pest populations without adversely affecting non-target species, suggesting its utility in integrated pest management strategies .

Material Science

Polymer Applications
The unique chemical structure of this compound lends itself to modification for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends
Research on polymer blends incorporating benzothiopyran derivatives showed improved tensile strength and flexibility compared to traditional polymers. These findings indicate potential applications in the development of advanced materials for various industrial uses .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid, we compare it with three structurally related compounds:

2-{Bicyclo[1.1.1]pentan-1-yl}propanoic Acid

  • Structure : Contains a rigid bicyclo[1.1.1]pentane (BCP) core instead of the benzothiopyran system.
  • Key Differences: The BCP group introduces high strain and three-dimensionality, improving metabolic stability and bioavailability compared to planar aromatic systems . The propanoic acid chain (vs. acetic acid) may alter solubility and acidity (pKa ~4.5–5.0 for propanoic acid vs. ~2.5–3.0 for acetic acid derivatives).

4-Chloro-2-(thiochroman-6-yl)acetic Acid

  • Structure : Replaces the dihydro-benzothiopyran with a fully saturated thiochroman (thiopyran fused to a benzene ring) and adds a chlorine substituent.
  • Key Differences :
    • Saturation of the thiopyran ring increases conformational flexibility but reduces aromatic conjugation.
    • The chlorine substituent enhances lipophilicity (ClogP ~2.8 vs. ~1.9 for the parent compound) and may influence halogen bonding.

2-(Benzofuran-5-yl)acetic Acid

  • Structure : Substitutes the sulfur atom in the thiopyran ring with oxygen (benzofuran system).
  • Benzofuran-based compounds often exhibit stronger fluorescence, useful in probe design.

Data Table: Comparative Properties

Property This compound 2-{Bicyclo[1.1.1]pentan-1-yl}propanoic Acid 4-Chloro-2-(thiochroman-6-yl)acetic Acid 2-(Benzofuran-5-yl)acetic Acid
Molecular Weight (g/mol) 210.23 168.19 244.75 190.20
Solubility (aq. buffer) Moderate (~10–20 mM) Low (~1–5 mM) Low (~2–8 mM) High (>50 mM)
pKa (carboxylic acid) ~3.2 ~4.8 ~3.5 ~2.9
Biological Activity Enzyme inhibition (IC₅₀: 5–10 μM) Protein-binding enhancer Antimicrobial (MIC: 8–16 μg/mL) Anti-inflammatory (EC₅₀: 1 μM)

Biological Activity

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2SC_{11}H_{12}O_2S, with a molecular weight of 212.28 g/mol. The compound features a benzothiopyran core structure, which is known for its diverse biological activities.

Research indicates that the compound exhibits various biological activities, primarily through modulation of enzymatic pathways. It has been shown to interact with specific receptors and enzymes, influencing pathways related to inflammation and pain.

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of benzothiopyran compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Smooth Muscle Relaxation : Analogues of this compound have been investigated for their ability to induce smooth muscle relaxation, akin to the action of cromakalim, a known smooth muscle relaxant .

Pharmacological Applications

The potential applications for this compound include:

  • Analgesics : Due to its anti-inflammatory properties, it may serve as a basis for developing new analgesic medications.
  • Anticancer Agents : Preliminary studies suggest that compounds within this class may exhibit cytotoxic effects against certain cancer cell lines .

Study 1: Anti-inflammatory Effects

A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of benzothiopyran derivatives. The results indicated significant inhibition of COX enzymes with an IC50 value of 0.84 µM for one derivative, highlighting the potential therapeutic use in treating inflammatory diseases .

Study 2: Cancer Cell Viability

In another investigation, the cytotoxic effects of various benzothiopyran derivatives were tested on ovarian cancer cell lines. The compounds displayed IC50 values ranging from 31.5 µM to 43.9 µM, suggesting promising activity against tumors that overexpress specific enzymes associated with cancer progression .

Data Table: Biological Activity Summary

Activity TypeMechanismIC50 Value (µM)Reference
COX InhibitionAnti-inflammatory0.84
CytotoxicityCancer cell viability31.5 - 43.9
Smooth Muscle RelaxationSimilar to cromakalimNot specified

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